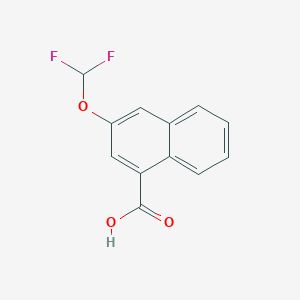

2-(Difluoromethoxy)naphthalene-4-carboxylic acid

CAS No.:

Cat. No.: VC15943654

Molecular Formula: C12H8F2O3

Molecular Weight: 238.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O3 |

|---|---|

| Molecular Weight | 238.19 g/mol |

| IUPAC Name | 3-(difluoromethoxy)naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |

| Standard InChI Key | ABLAHYRIUHQJEP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |

Introduction

2-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound characterized by its naphthalene core, which is functionalized with a difluoromethoxy group at the second position and a carboxylic acid group at the fourth position. This compound belongs to the family of naphthalenecarboxylic acids, known for their diverse chemical properties and applications in medicinal chemistry and materials science.

-

Molecular Formula: C11H8F2O3

-

Molecular Weight: Approximately 238.19 g/mol.

Structural Features

The molecular structure of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid consists of:

-

A naphthalene ring system, providing aromatic stability.

-

A difluoromethoxy group (-OCHF₂), which enhances hydrogen bonding and lipophilicity.

-

A carboxylic acid group (-COOH), contributing to its acidic properties and reactivity.

These structural features make it a versatile compound in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H8F2O3 |

| Molecular Weight | 238.19 g/mol |

| Functional Groups | Difluoromethoxy, Carboxylic Acid |

Synthesis

The synthesis of 2-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves:

-

Starting Materials: Naphthalene derivatives with pre-functionalized positions for selective substitution.

-

Steps:

-

Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination reactions.

-

Carboxylation reactions at the fourth position using metal catalysts or electrophilic reagents.

-

-

Reaction Conditions: Controlled temperatures and solvents to optimize yield and selectivity.

These methods require precise control over reaction parameters to avoid undesired side products.

Biological Significance

Fluorinated compounds like 2-(Difluoromethoxy)naphthalene-4-carboxylic acid are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetics:

-

Hydrogen Bonding: The difluoromethoxy group enhances binding affinity to biological targets.

-

Therapeutic Potential: Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability.

Applications

This compound has potential applications in various scientific domains:

-

Medicinal Chemistry:

-

As a precursor for drug design targeting specific enzymes or receptors.

-

Its fluorinated structure may contribute to enhanced therapeutic efficacy.

-

-

Materials Science:

-

Used in the synthesis of functional materials with unique electronic or optical properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume